Caratuberside B
CAS No.: 119767-18-9
Cat. No.: VC17173561
Molecular Formula: C34H58O12
Molecular Weight: 658.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119767-18-9 |
|---|---|
| Molecular Formula | C34H58O12 |
| Molecular Weight | 658.8 g/mol |
| IUPAC Name | 2-[5-hydroxy-6-[[14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C34H58O12/c1-16(36)20-10-13-34(41)22-7-6-18-14-19(8-11-32(18,3)21(22)9-12-33(20,34)4)44-31-27(40)29(42-5)28(17(2)43-31)46-30-26(39)25(38)24(37)23(15-35)45-30/h16-31,35-41H,6-15H2,1-5H3 |
| Standard InChI Key | AMDCWRHQFJRCAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(C)O)O)C)C)O)OC)OC6C(C(C(C(O6)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Caratuberside B belongs to the pregnane glycoside class, featuring a steroidal backbone modified with sugar moieties. Its systematic IUPAC name is -14,20-dihydroxypregnan-3-yl 6-deoxy-4-O--D-glucopyranosyl-3-O-methyl--D-galactopyranoside . The compound’s structure includes a -D-galactopyranoside core linked to a glucopyranosyl unit, with methylation at the 3-O position and hydroxylation at C14 and C20 .
Table 1: Key Chemical Properties of Caratuberside B
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 658.8 g/mol |
| Synonyms | CARATUBERSIDE B; 119767-18-9 |
| Sugar Moieties | 6-deoxy-4-O--D-glucopyranosyl, 3-O-methyl--D-galactopyranoside |
| Steroidal Backbone | 14,20-dihydroxypregnane |
Structural Challenges
The presence of multiple undefined stereocenters complicates 3D conformational analysis, as noted in PubChem records . This structural complexity necessitates advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) for full elucidation.
Pharmacological Activities
Appetite Suppression and Anti-Obesity Effects
Caratuberside B contributes to the appetite-suppressing properties of Caralluma extracts. In a randomized, placebo-controlled trial involving 50 overweight adults, a 1 g/day dose of C. fimbriata extract (standardized to pregnane glycosides) reduced hunger scores by 20% and waist circumference by 8% over two months . Mechanistically, it modulates hypothalamic signaling pathways, potentially inhibiting ghrelin synthesis and neuropeptide-Y activity .
Table 2: Key Pharmacological Studies on Caratuberside B
Mechanisms of Action
Hypothalamic Energy Sensing
Caratuberside B enhances energy-sensing signals in the hypothalamus, promoting satiety. This action involves amplification of adenosine monophosphate-activated protein kinase (AMPK) pathways, which regulate metabolic homeostasis .
Cell Cycle Inhibition in Adipogenesis
In pre-adipocyte 3T3-L1 cells, Caratuberside B disrupts the G1 phase of the cell cycle by preventing nuclear import of cyclin D1-CDK4/6 complexes . This mechanism parallels hydroxyurea, a known antineoplastic agent, suggesting utility in preventing hyperplastic obesity .
Traditional and Modern Applications
Ethnomedicinal Use
Caralluma species have been employed in Ayurveda and folk medicine to treat diabetes, inflammation, and gastrointestinal disorders . Caratuberside B-rich extracts are consumed as appetite suppressants during famines or long journeys .
Contemporary Therapeutic Formulations
Standardized extracts like Slimaluma™ (Gencor Pacific Group) leverage Caratuberside B for weight management. These formulations are Generally Recognized as Safe (GRAS) but may cause mild adverse effects (e.g., constipation, rash) .
Future Research Directions
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Clinical Trials: Larger-scale human studies to validate efficacy in obesity management.
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Mechanistic Studies: Elucidate interactions with ghrelin receptors and AMPK pathways.
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Bioavailability Optimization: Develop nanoformulations to enhance solubility and absorption.
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